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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and engineers working on the fabrication of

erbium silicide (ErSiₓ) thin films on silicon (Si) substrates. The focus is on minimizing interface

defects to ensure high-quality epitaxial growth and optimal device performance.

Frequently Asked Questions (FAQs)
Q1: What are the most common types of interface defects observed during erbium silicide
formation on silicon?

A1: The most frequently encountered interface defects include:

Pinholes and Pits: These are deep, penetrating, and regularly shaped pits on the silicide

surface that can degrade the performance of Schottky barrier devices.[1][2] Their shape

often reflects the crystallography of the silicon substrate, appearing triangular on Si(111) and

square on Si(001).[2]

Pyramidal Defects: These are large, pyramid-shaped structural defects, typically 5-8 microns

wide, that form during the annealing of thin erbium films on Si(001) substrates.[1][2]

Recessed Defects: These are pit-like or square/rectangular-shaped defects that are believed

to arise from non-uniform, island-like formation of crystalline ErSi₂₋ₓ and localized silicon

out-diffusion at the Er/Si interface during the initial stages of silicide formation.[3]
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Surface Roughness: Non-uniform nucleation and growth of the erbium silicide film can lead

to a rough surface morphology.[4]

Q2: What are the primary causes of these interface defects?

A2: The formation of interface defects is attributed to several factors:

Erbium Oxidation: Erbium has a very high affinity for oxygen.[5] Oxidation can compete with

silicidation, especially in non-ultrahigh vacuum (UHV) environments, leading to the formation

of erbium oxides and a poor-quality interface.[5][6]

Non-Uniform Silicide Growth: The reaction between erbium and silicon is a nucleation-

controlled process. Inhomogeneous growth can lead to rapid localized diffusion of silicon

atoms, resulting in the formation of recessed regions that can grow into pinholes.[3][5]

Epitaxial Stress: Compressive, biaxial epitaxial stresses can cause the silicide film to

separate from the substrate and buckle, leading to the formation of pyramidal defects.[1][2]

Interface Contamination: Contaminants at the initial metal-silicon or the evolving silicide-

silicon interface are a primary cause of surface pitting.[1]

Q3: How can I prevent the oxidation of the erbium film during annealing?

A3: Preventing erbium oxidation is critical for forming a high-quality silicide interface. The

following strategies are effective:

Capping Layers: Depositing a capping layer on top of the erbium film before annealing

protects it from ambient oxygen. Commonly used capping materials include Titanium (Ti) and

Tantalum Nitride (TaN).[1][3][6] A Ti capping layer has been shown to be beneficial as it can

lower the formation temperature of ErSi₂ and improve film quality.[6] A TaN cap of

approximately 20 nm can minimize the formation of erbium silicate.[3]

In-situ Annealing in UHV: Performing the deposition and annealing in an ultrahigh vacuum

(UHV) system minimizes exposure to oxygen.[1][5]

Rapid Thermal Annealing (RTA): RTA in a controlled atmosphere, such as forming gas or

nitrogen, can limit the time the wafer is exposed to high temperatures, thereby reducing the
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risk of oxidation.[1][6]

Q4: What is the role of an interlayer, such as Nickel (Ni), in defect reduction?

A4: Introducing a thin (~1 nm) Nickel (Ni) interlayer between the erbium film and the silicon

substrate can effectively suppress the formation of recessed-type surface defects and improve

surface roughness.[3][4] The Ni forms a uniform nickel silicide layer at a lower temperature.

This pre-formed layer then acts as a template, promoting uniform nucleation and growth of the

subsequent erbium silicide film.[3][4]

Q5: Can the initial erbium film thickness influence defect formation?

A5: Yes, the initial thickness of the deposited erbium film can influence the type and density of

defects. Pinhole or pyramidal defects have been observed to form in ErSi₂₋ₓ films depending

on the initial Er thickness.[1][5]
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Problem Possible Causes Recommended Solutions

High density of pinholes or pits

in the silicide film.

1. Contamination at the Si

surface before Er deposition.

[1] 2. Non-uniform silicidation

and localized Si diffusion.[5]

1. Ensure rigorous pre-

deposition cleaning of the Si

substrate, potentially using

UHV conditions.[1] 2.

Introduce a thin Ni interlayer

(~1 nm) to promote uniform

nucleation.[3][4] 3. Cap the Er

film with an amorphous Si

layer to minimize Si

consumption from the

substrate.[1]

Presence of large pyramidal

defects.

Epitaxial stress leading to film

buckling and separation from

the substrate.[1][2]

1. These defects are less likely

to form on amorphous

substrates, suggesting that

modifying the substrate or

using an amorphous interlayer

could be a solution.[1]

High sheet resistance of the

formed silicide film.

1. Incomplete silicidation. 2.

Oxidation of the erbium film.[5]

3. Formation of a high-

resistivity silicide phase.

1. Optimize annealing

temperature and time. ErSi₂₋ₓ

formation begins around

300°C and is stable up to

1000°C.[1][5][7] 2. Use a

capping layer (e.g., TaN or Ti)

during annealing.[1][3][6] 3.

Ensure the annealing

temperature is sufficient for the

formation of the low-resistivity

ErSi₂₋ₓ phase.

Poor electrical contact

properties (high Schottky

barrier height).

1. Presence of an interfacial

layer (e.g., oxide). 2.

Incomplete reaction leading to

a mixed-phase silicide.[4] 3.

Oxygen contamination in the

silicide film.[8]

1. Improve pre-deposition

cleaning and use UHV

conditions. 2. Ensure complete

silicidation through appropriate

annealing conditions. With a Ni

interlayer, higher temperature
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annealing may be required to

achieve the desired low-

resistive contact.[4] 3. Maintain

oxygen concentration below

0.3% to achieve the lowest

Schottky barrier height.[8]

Quantitative Data Summary
Table 1: Annealing Temperatures and Resulting Phases/Properties
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Annealing

Temperature (°C)

Erbium Film

Thickness (nm)
Observations

Schottky Barrier

Height (SBH) on n-Si

(eV)

300 10, 31, 107

Reaction between Er

and Si begins; weak

ErSi₂₋ₓ peaks

observed.[1][5]

-

450-550 10, 31, 107

Rapid reaction

between Er and Si;

significant drop in

sheet resistance.[5]

-

500 -

Formation of ErSi₂₋ₓ

confirmed; optimal for

achieving low SBH.[1]

[8]

0.28[1][8]

500-900 -
Stable ErSi₂₋ₓ phase.

[1][5]
0.343 - 0.427[5]

>600 -

Potential for

agglomeration of

some silicides (e.g.,

NiSi).[9]

-

700-1000 10

Unstable and high

sheet resistance due

to oxidation problems

in thin films.[5]

-

Table 2: Influence of Interlayers and Capping Layers
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Layer Stack Purpose Key Findings

TaN (~20 nm) / Er / Si
Capping layer to prevent

oxidation.

Minimizes erbium silicate

formation and eliminates

protruding pyramidal defects.

[3]

Er / Ni (~1 nm) / Si
Interlayer for uniform

nucleation.

Prevents recessed-type

surface defects and improves

surface roughness.[3][4]

Ti (~10 nm) / Er / Si
Capping layer to prevent

oxidation.

Protects Er from oxidation and

results in pinhole-free films

with a sharp interface.[1]

a-Si / Er / Si
Capping layer to control Si

diffusion.

Enables the growth of pinhole-

free epitaxial Er silicide films.

[1]

Experimental Protocols
Protocol 1: Erbium Silicide Formation using Sputtering and RTA

Substrate Preparation:

Start with a clean Si(100) substrate.

Perform a standard RCA clean followed by a dip in dilute HF to remove the native oxide

and passivate the surface.

Film Deposition:

Immediately load the substrate into a high-vacuum sputtering system.

Deposit the desired thickness of erbium (e.g., 10-100 nm) onto the Si substrate.[5]

(Optional) Deposit a capping layer, such as 10 nm of Ti, on top of the erbium film without

breaking vacuum.[1]
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Annealing:

Transfer the sample to a Rapid Thermal Annealing (RTA) system.

Anneal in a nitrogen (N₂) or forming gas ambient.[1][6]

Annealing temperatures can range from 300°C to 1000°C, with optimal silicidation often

occurring between 500°C and 600°C.[1][5]

Characterization:

Use X-ray Diffraction (XRD) to confirm the formation of the ErSi₂₋ₓ phase.[5]

Analyze the surface morphology for defects using Scanning Electron Microscopy (SEM)

and Atomic Force Microscopy (AFM).[5]

Measure the sheet resistance to evaluate the electrical quality of the silicide film.

Fabricate Schottky diodes to determine the Schottky barrier height through current-voltage

(I-V) and capacitance-voltage (C-V) measurements.

Protocol 2: Defect Reduction using a Ni Interlayer

Substrate Preparation:

Follow the same substrate cleaning procedure as in Protocol 1.

Film Deposition:

In a high-vacuum deposition system, first deposit a thin (~1 nm) Ni interlayer onto the Si

substrate.[4]

Subsequently, deposit the erbium film (e.g., 30 nm).

Finally, deposit a TaN capping layer (~20 nm) to prevent oxidation.[3]

Annealing:

Perform RTA in a N₂ ambient at temperatures ranging from 400°C to 700°C.
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Characterization:

Use Transmission Electron Microscopy (TEM) and X-ray Photoelectron Spectroscopy

(XPS) to study the interfacial reactions and layer formation.[3]

Compare surface morphology (AFM, SEM) and electrical properties with samples

prepared without the Ni interlayer to evaluate the effectiveness of defect reduction.

Visualizations
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Click to download full resolution via product page

Caption: Standard experimental workflow for erbium silicide formation.
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Caption: Logic diagram of defect formation and mitigation strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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